molecular formula C14H11FN6O2 B2842762 3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921877-15-8

3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2842762
CAS RN: 921877-15-8
M. Wt: 314.28
InChI Key: NXQRUWRJNYXQJM-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring .

Scientific Research Applications

Antibacterial Activity

Compounds with a similar structure to “3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione”, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and tested for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anticancer Activity

Triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Energetic Materials

Compounds with a fused-triazole structure have been highlighted for their application potential as energetic materials due to their good thermal stabilities and comparable detonation properties .

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives have been found to show excellent antifungal activities against several fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus and Candida albicans .

Antitumor Activity

A compound with a similar structure to “3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .

properties

IUPAC Name

8-(4-fluorophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRUWRJNYXQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16809458

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